molecular formula C18H10Br2O2 B12800460 p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- CAS No. 28293-39-2

p-Benzoquinone, 2,5-dibromo-3,6-diphenyl-

Cat. No.: B12800460
CAS No.: 28293-39-2
M. Wt: 418.1 g/mol
InChI Key: XVLOXELMPOZKBG-UHFFFAOYSA-N
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Description

p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- is a derivative of benzoquinone, characterized by the presence of bromine and phenyl groups at specific positions on the quinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- typically involves the bromination of 3,6-diphenyl-p-benzoquinone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction typically produces hydroquinone derivatives .

Scientific Research Applications

p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, depending on the conditions. This redox activity is crucial for its biological and chemical effects. The compound interacts with various molecular targets, including enzymes and cellular components, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Benzoquinone, 2,5-dibromo-3,6-diphenyl- is unique due to the combination of bromine and phenyl groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

28293-39-2

Molecular Formula

C18H10Br2O2

Molecular Weight

418.1 g/mol

IUPAC Name

2,5-dibromo-3,6-diphenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H10Br2O2/c19-15-13(11-7-3-1-4-8-11)17(21)16(20)14(18(15)22)12-9-5-2-6-10-12/h1-10H

InChI Key

XVLOXELMPOZKBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)Br)C3=CC=CC=C3)Br

Origin of Product

United States

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